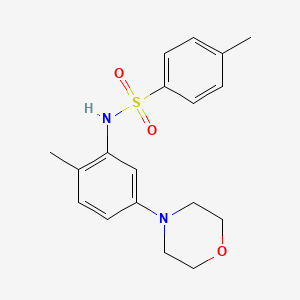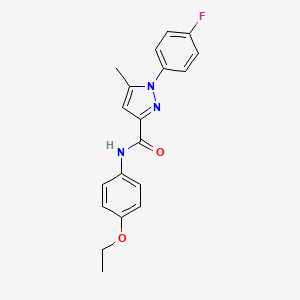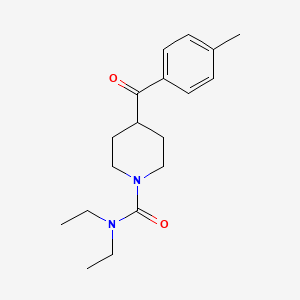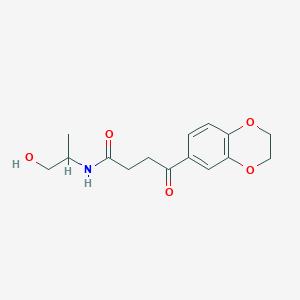
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of GABA aminotransferase inhibitors and has shown promising results in the treatment of various neurological disorders.
Wirkmechanismus
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide increases the levels of GABA in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. These include an increase in the levels of GABA, a decrease in the levels of glutamate, and a reduction in the activity of the enzyme glutamate decarboxylase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new treatments for neurological disorders. However, one of the limitations of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide is its poor solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide. One area of interest is the development of new formulations of the drug that are more soluble in water and easier to work with in lab experiments. Another area of interest is the exploration of the potential therapeutic applications of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the long-term effects of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide on the brain and to develop strategies for minimizing any potential side effects.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide involves the reaction of 4-fluorobenzylamine with 4-cyanopyridine, followed by a ring-closing metathesis reaction to form the cyclobutane ring. The resulting compound is then treated with a carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. The compound works by increasing the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which helps to reduce the excitability of neurons and prevent seizures.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c17-13-4-2-12(3-5-13)16(8-1-9-16)15(20)19-14-6-10-18-11-7-14/h2-7,10-11H,1,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVHYIVFHSBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-pyridin-4-ylcyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B6638619.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)pyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6638629.png)
![1-[4-[3-(Hydroxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidin-2-one](/img/structure/B6638630.png)
![N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide](/img/structure/B6638633.png)

![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)





